molecular formula C11H14O B1608867 2'-Methylbutyrophenone CAS No. 35028-06-9

2'-Methylbutyrophenone

Cat. No.: B1608867
CAS No.: 35028-06-9
M. Wt: 162.23 g/mol
InChI Key: ALQIJXZCLUTTIY-UHFFFAOYSA-N
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Description

2'-Methylbutyrophenone (CAS 35028-06-9) is a substituted acetophenone derivative characterized by a methyl group at the 2' position of the aromatic ring and a butanone side chain. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and catalytic reactions . Its structural flexibility allows for diverse chemical modifications, making it a valuable scaffold for exploring structure-activity relationships. Recent studies have also identified naturally occurring methylbutyrophenone derivatives, such as (+)-4'-methoxy-(2S)-methylbutyrophenone, isolated from the fungus Stagonospora nodorum via epigenetic manipulation .

Properties

CAS No.

35028-06-9

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(2-methylphenyl)butan-1-one

InChI

InChI=1S/C11H14O/c1-3-6-11(12)10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3

InChI Key

ALQIJXZCLUTTIY-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=CC=C1C

Canonical SMILES

CCCC(=O)C1=CC=CC=C1C

Other CAS No.

35028-06-9

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Source
2'-Methylbutyrophenone 2'-CH₃ C₁₁H₁₄O 162.23 35028-06-9 Synthetic
(+)-4'-Methoxy-(2S)-methylbutyrophenone 4'-OCH₃, (2S)-CH(CH₃)CH₂CO C₁₂H₁₆O₂ 192.25 Not reported Fungal (natural)
4-(2',4'-Dichlorophenyl)butan-2-one 2',4'-Cl₂ C₁₀H₁₀Cl₂O 217.10 868274-68-4 Synthetic
4'-Methylbutyrophenone 4'-CH₃ C₁₁H₁₄O 162.23 4160-52-5 Synthetic
5'-Fluoro-2'-methylbutyrophenone (dioxane derivative) 5'-F, 2'-CH₃, dioxane ring C₁₇H₂₃FO₃ 294.37 898755-96-9 Synthetic

Key Observations :

  • Chlorine atoms in the dichloro derivative increase molecular weight and electronegativity, altering reactivity .
  • Stereochemistry : The (2S)-methyl configuration in the natural derivative highlights the role of chirality in biological activity .

Physicochemical Properties

Table 2: Key Properties
Compound Name Melting Point (°C) Solubility Stability Notable Features
This compound Not reported Organic solvents Stable High enantiomeric purity in oxime forms
(+)-4'-Methoxy-(2S)-methylbutyrophenone Not reported Ethyl acetate Light-sensitive Bioactive, fungal origin
4-(2',4'-Dichlorophenyl)butan-2-one Pale yellow solid Ethanol, DCM Flammable Used in fragrances
5'-Fluoro-2'-methylbutyrophenone (dioxane derivative) Not reported DMSO Hydrolytically stable Enhanced lipophilicity

Key Observations :

  • Fluorine and dioxane groups in synthetic derivatives improve metabolic stability and lipophilicity, making them suitable for drug development .
  • The dichloro derivative’s flammability and toxicity necessitate careful handling .

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